

# DMMDA: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Dmmda*

Cat. No.: *B12764425*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

2,5-Dimethoxy-3,4-methylenedioxymethamphetamine (**DMMDA**) is a lesser-known psychedelic compound belonging to the substituted amphetamine family. First synthesized by Alexander Shulgin, it is structurally related to MMDA and other psychedelic phenethylamines. This technical guide provides a comprehensive overview of the chemical structure, properties, and purported pharmacological profile of **DMMDA**, intended to serve as a foundational resource for the scientific community.

## Chemical Structure and Properties

**DMMDA** is a chiral molecule, existing as a racemic mixture of two enantiomers. Its core structure is a phenyl ring substituted with two methoxy groups, a methylenedioxymethyl group, and an aminopropane chain.

Table 1: Physicochemical Properties of **DMMDA**

Property	Value	Source
IUPAC Name	1-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propan-2-amine	PubChem[1]
Synonyms	DMMDA, 2,5-Dimethoxy-3,4-methylenedioxyamphetamine	Wikipedia[2]
Molecular Formula	C <sub>12</sub> H <sub>17</sub> NO <sub>4</sub>	PubChem[1]
Molecular Weight	239.27 g/mol	PubChem[1]
CAS Number	15183-13-8	PubChem[1]
Appearance	Not reported	N/A
Solubility	Not reported	N/A
Melting Point	Not reported	N/A
Boiling Point	Not reported	N/A

## Synthesis

The synthesis of **DMMDA** has been described by Alexander Shulgin in his book "PiHKAL" (Phenethylamines I Have Known and Loved). The primary precursor for the synthesis described is apiole, a naturally occurring phenylpropene. The general synthetic route involves the isomerization of apiole to isoapiole, followed by nitration and subsequent reduction to the final amine.

A detailed, step-by-step experimental protocol for the synthesis of a related compound, 2,5-dimethoxy-4-methylamphetamine (DOM), provides a relevant example of the chemical transformations involved.

## Example Synthetic Protocol (for DOM)

A mixture of 2,5-dimethoxy-p-tolualdehyde (20.0 g, 0.111 mol), 15.0 g (0.20 mol) of nitroethane, and 8.0 g (0.10 mol) of anhydrous ammonium acetate are heated on a steam bath for 90 minutes. The reaction mixture is then poured into 500 mL of water, and the resulting solid

is removed by filtration, washed with water, and air-dried to constant weight. The product, 1-(2,5-dimethoxy-4-methylphenyl)-2-nitropropene, can be recrystallized from boiling methanol.

A suspension of 10.0 g of lithium aluminum hydride (LAH) in 500 mL of anhydrous tetrahydrofuran (THF) is stirred and heated to a gentle reflux. To this is added, dropwise, a solution of 15.0 g (0.063 mol) of 1-(2,5-dimethoxy-4-methylphenyl)-2-nitropropene in 100 mL of anhydrous THF. After the addition is complete, the reaction mixture is refluxed for an additional 24 hours. After cooling, the excess LAH is destroyed by the cautious addition of 10 mL of water, followed by 10 mL of 15% sodium hydroxide solution, and finally another 30 mL of water. The inorganic salts are removed by filtration, and the filter cake is washed with THF. The combined filtrate and washes are stripped of solvent under vacuum, and the residue is dissolved in 200 mL of dilute sulfuric acid. The aqueous solution is washed with three 50 mL portions of methylene chloride, made basic with 25% sodium hydroxide, and extracted with three 75 mL portions of methylene chloride. Removal of the solvent from the combined extracts under vacuum yields the product as an oil, which can be distilled and converted to a salt if desired.

## Pharmacological Profile

The pharmacological properties of **DMMDA** have not been extensively studied, and quantitative data on its receptor binding affinity and functional activity are not readily available in the scientific literature. However, based on its structural similarity to other psychedelic amphetamines, its primary mechanism of action is presumed to be agonism at the serotonin 2A receptor (5-HT<sub>2a</sub>R).

Table 2: Pharmacological Data for **DMMDA**

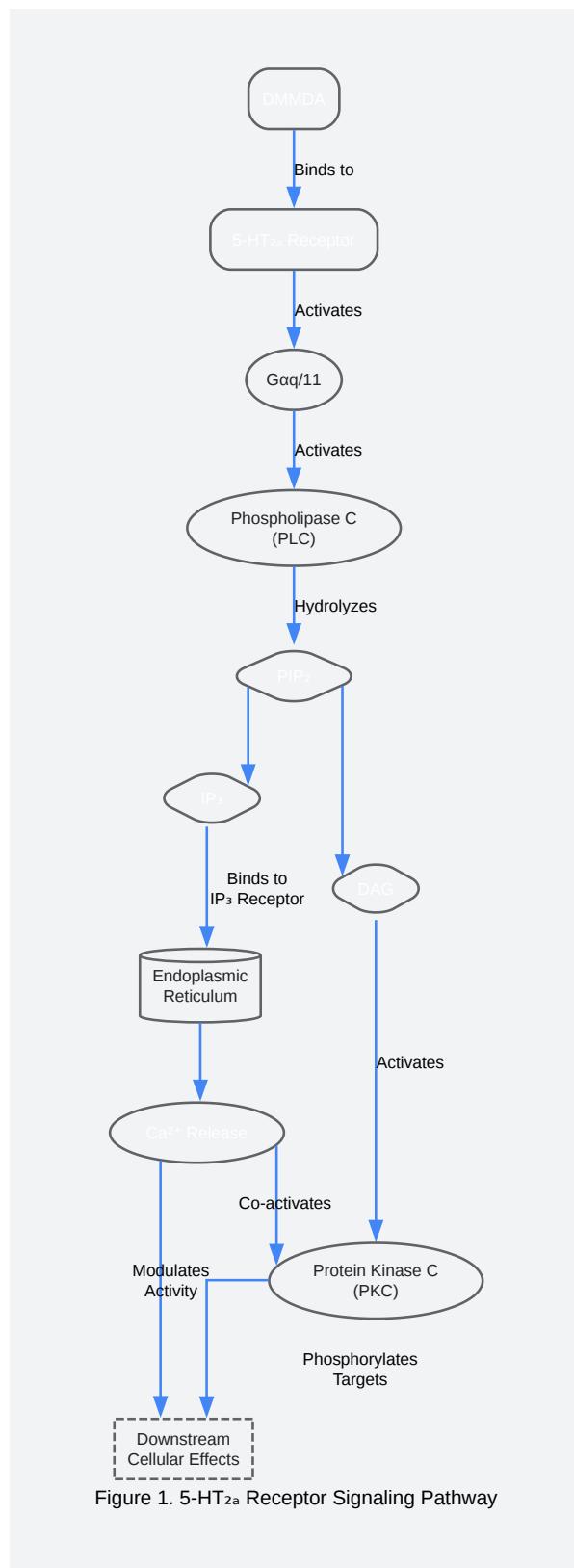
Parameter	Receptor	Value	Source
Binding Affinity (K <sub>i</sub> )	5-HT <sub>2a</sub>	Not Available	N/A
5-HT <sub>2C</sub>	Not Available	N/A	
5-HT <sub>1a</sub>	Not Available	N/A	
Functional Activity (EC <sub>50</sub> /IC <sub>50</sub> )	5-HT <sub>2a</sub>	Not Available	N/A

Table 3: Pharmacokinetic Data for **DMMDA**

Parameter	Value	Source
$C_{max}$	Not Available	N/A
$T_{max}$	Not Available	N/A
Half-life ( $t_{1/2}$ )	Not Available	N/A
Metabolism	Not reported	N/A
Excretion	Not reported	N/A

## Mechanism of Action: 5-HT<sub>2a</sub> Receptor Signaling

Agonist binding to the 5-HT<sub>2a</sub> receptor, a G-protein coupled receptor (GPCR), is known to initiate a cascade of intracellular signaling events. The canonical pathway involves the coupling to G $\alpha$ q/11 protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into two secondary messengers: inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> diffuses through the cytoplasm to bind to IP<sub>3</sub> receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca<sup>2+</sup>). DAG, along with the increased intracellular Ca<sup>2+</sup>, activates protein kinase C (PKC). These signaling events ultimately lead to the modulation of neuronal excitability and gene expression, which are thought to underlie the psychedelic effects of 5-HT<sub>2a</sub>R agonists.



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Figure 1. 5-HT<sub>2a</sub> Receptor Signaling Pathway

## Experimental Protocols

The following are generalized experimental protocols that can be adapted for the study of **DMMDA** and other psychedelic compounds.

### In Vitro Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., **DMMDA**) for a specific receptor (e.g., 5-HT<sub>2a</sub>R).

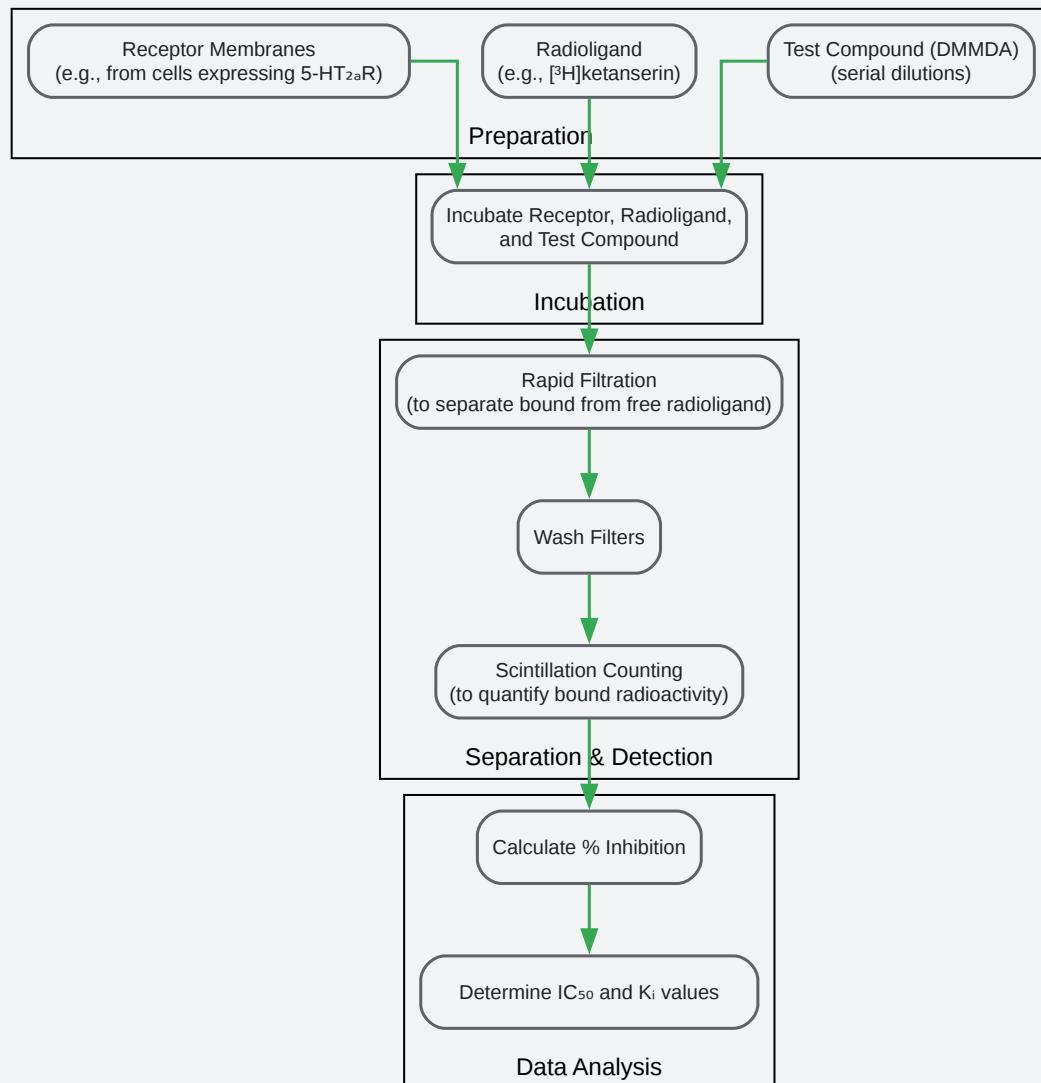


Figure 2. In Vitro Receptor Binding Assay Workflow

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Figure 2. In Vitro Receptor Binding Assay Workflow

**Methodology:**

- Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT<sub>2a</sub> receptor.
- Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Reaction Mixture: In a 96-well plate, combine the receptor membranes, a fixed concentration of a suitable radioligand (e.g., [<sup>3</sup>H]ketanserin), and varying concentrations of the test compound (**DMMDA**).
- Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
- Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
- Detection: Add scintillation cocktail to each well and quantify the amount of radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC<sub>50</sub>). Calculate the inhibitory constant (K<sub>i</sub>) using the Cheng-Prusoff equation.

## In Vivo Head-Twitch Response (HTR) Assay

The head-twitch response in rodents is a behavioral proxy for 5-HT<sub>2a</sub> receptor activation and is commonly used to screen for psychedelic potential.

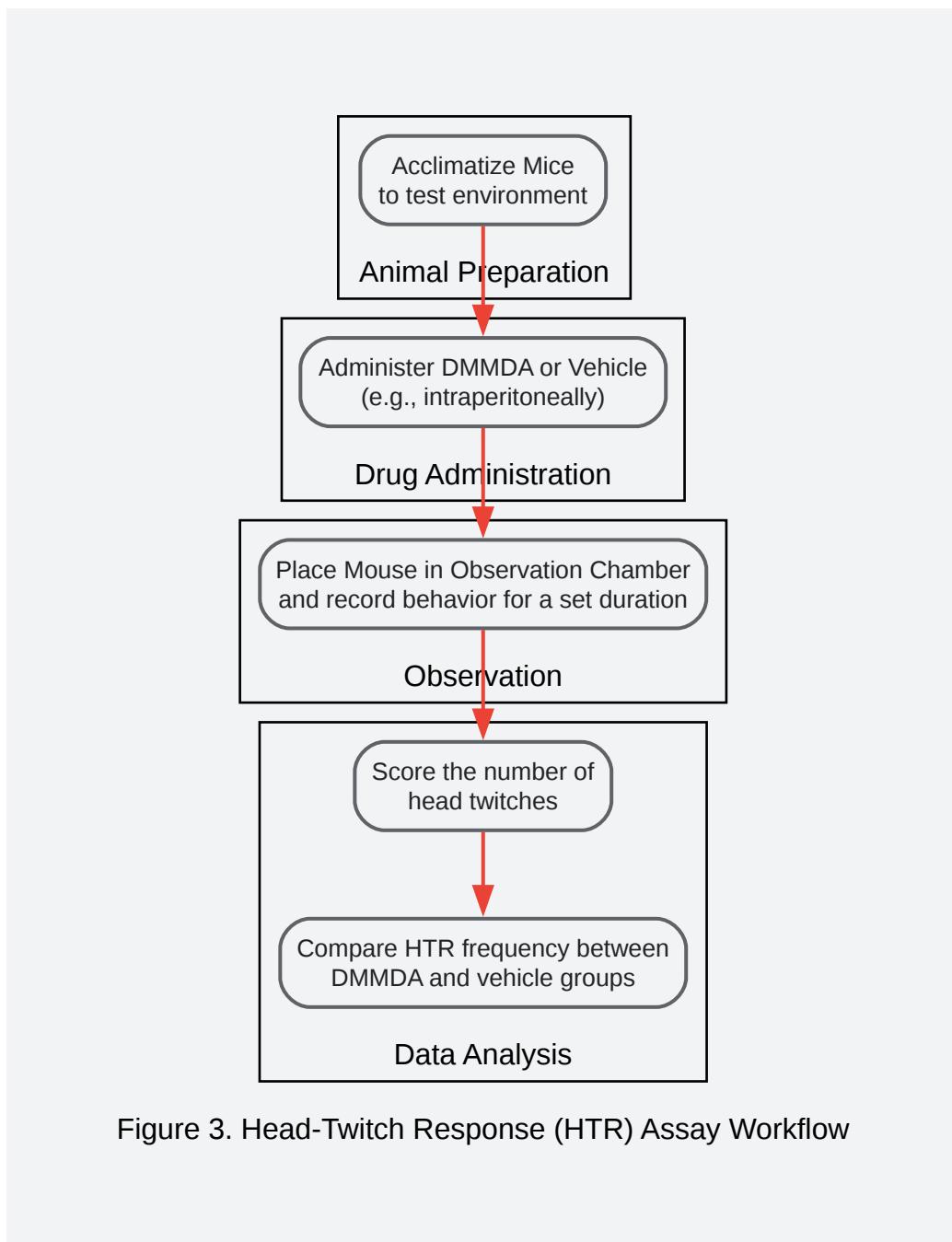


Figure 3. Head-Twitch Response (HTR) Assay Workflow

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Figure 3. Head-Twitch Response (HTR) Assay Workflow

#### Methodology:

- Animals: Use male C57BL/6J mice, housed under standard laboratory conditions.

- Habituation: Habituate the mice to the observation chambers for a set period before the experiment.
- Drug Administration: Administer **DMMDA** or a vehicle control (e.g., saline) via a specific route (e.g., intraperitoneal injection).
- Observation: Immediately after injection, place the mouse in an observation chamber and record its behavior for a predetermined duration (e.g., 30-60 minutes).
- Scoring: A trained observer, blind to the experimental conditions, should count the number of head twitches. A head twitch is characterized by a rapid, rotational movement of the head.
- Data Analysis: Compare the frequency of head twitches between the **DMMDA**-treated and vehicle-treated groups using appropriate statistical methods.

## Conclusion

**DMMDA** remains a relatively understudied psychedelic compound. While its chemical structure and a likely mechanism of action via the 5-HT<sub>2a</sub> receptor can be inferred from its chemical family, a significant lack of empirical data on its pharmacology and pharmacokinetics exists. The experimental protocols outlined in this guide provide a framework for future research to elucidate the specific properties of **DMMDA**. Such studies are crucial for a comprehensive understanding of its potential effects and for advancing the field of psychedelic science. Researchers are encouraged to pursue studies that will generate the quantitative data necessary to fill the current knowledge gaps.

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## References

- 1. Plasma Pharmacokinetics of 3,4-Methylenedioxymethamphetamine After Controlled Oral Administration to Young Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]

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